3,3,3-Trideuterio-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide
Overview
Description
Scientific Research Applications
Pharmacokinetics and Metabolism Studies
Studies on the pharmacokinetics and metabolism of related compounds, like S-1, a selective androgen receptor modulator (SARM), have been conducted. In rats, S-1 showed low clearance, moderate volume distribution, and a terminal half-life of 3.6 to 5.2 hours, demonstrating its potential for preclinical development due to these properties (Wu et al., 2006).
Metabolite Detection
Research on flutamide, a compound structurally related to 3,3,3-Trideuterio-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide, identified a new metabolite, N-[4-nitro-3-(trifluoromethyl)phenyl]hydroxylamine, in human liver microsomes and urine of prostate cancer patients. This highlights the complex metabolic pathways involved in the body's processing of such compounds (Goda et al., 2006).
Prostate Cancer Imaging
Innovative carbon-11-labeled propanamide derivatives were synthesized for prostate cancer imaging using positron emission tomography (PET). These derivatives aim to target the androgen receptor, an important element in prostate cancer treatment and imaging (Gao et al., 2011).
Spectrophotometric Determination
Research has been conducted on the spectrophotometric determination of flutamide in pure and pharmaceutical formulations. This is crucial for accurate drug dosage and quality control in pharmaceutical products (Rangappa et al., 2000).
Photoreactions in Different Solvents
Studies have investigated the photoreactions of flutamide in various solvents like acetonitrile and 2-propanol. These reactions are significant in understanding the stability and behavior of the drug under different conditions (Watanabe et al., 2015).
Synthesis Improvement
Improvements in the synthesis of related compounds, such as flutamide, using specific starting materials, have been described. This research is essential for developing more efficient and cost-effective manufacturing processes (Song, 2001).
Photochemistry in Various Media
The photochemistry of flutamide, an anti-cancer drug, has been examined in various media, revealing insights into its reaction mechanisms and potential implications for its therapeutic use (Udagawa et al., 2011).
properties
IUPAC Name |
3,3,3-trideuterio-2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O4/c1-10(2,18)9(17)15-6-3-4-8(16(19)20)7(5-6)11(12,13)14/h3-5,18H,1-2H3,(H,15,17)/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQLFJODEKMJEF-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)(C([2H])([2H])[2H])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxy Flutamide-d6 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.